molecular formula C8H14N2O2 B6605328 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol CAS No. 2803852-30-2

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol

Cat. No.: B6605328
CAS No.: 2803852-30-2
M. Wt: 170.21 g/mol
InChI Key: NWXDHCVOBXGOPQ-UHFFFAOYSA-N
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Description

3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. Its structure incorporates a 5-amino-1,2-oxazole (isoxazole) heterocycle, a scaffold known to exhibit diverse biological activities in medicinal chemistry. The molecule's specific research value is derived from its potential as a key synthetic intermediate or a core structural motif. Researchers are investigating its applicability in developing novel pharmacologically active agents. The presence of both amino and hydroxyl functional groups provides handles for further chemical modification, making it a versatile building block for constructing more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct a thorough literature review to understand the full scope of this compound's potential applications and mechanisms of action.

Properties

IUPAC Name

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXDHCVOBXGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)C1=NOC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the amino group and the methylbutanol chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by amination and subsequent functionalization to introduce the methylbutanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, specific reaction temperatures, and pressures to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

The compound is utilized in biological studies focusing on enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in research related to pharmacology and biochemistry.

Industry

In industrial applications, it can be employed in the production of specialty chemicals and materials. The compound's versatility allows it to be used in various formulations within the chemical manufacturing sector.

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound can modulate enzyme activity in metabolic pathways. A study involving enzyme kinetics showed that the compound acts as an inhibitor for specific enzymes, providing insights into its potential therapeutic applications.

Case Study 2: Synthesis of Derivatives

A series of derivatives were synthesized using this compound as a precursor. These derivatives exhibited varied biological activities, highlighting the compound's role in drug discovery processes. The modifications allowed researchers to tailor pharmacological properties for better efficacy against target diseases.

Mechanism of Action

The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and oxazole ring play crucial roles in binding to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Core

Compounds with modifications to the oxazole ring or its substituents exhibit distinct physicochemical and biological properties:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference
3-(5-Amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol 5-amino-oxazole + 3-methylbutanol chain 170.21 Building block for drug synthesis
N-[(5-Cyclohexyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine 5-cyclohexyl-oxazole + adamantane amine Not reported AM2-S31N channel blocker (antiviral)
Quizartinib dihydrochloride 5-tert-butyl-oxazole + urea-linked benzothiazole 633.6 (salt) FLT3 kinase inhibitor (FDA-approved)
4-(5-Amino-1,2-oxazol-3-yl)-6-isopropylbenzene-1,3-diol Oxazole fused to dihydroxybenzene + isopropyl 242.25 Potential antioxidant properties

Key Observations :

  • Hydrophilicity vs. Lipophilicity: The hydroxyl and amino groups in this compound enhance water solubility compared to lipophilic analogs like N-[(5-cyclohexyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine, which contains cyclohexyl and adamantane moieties .
  • Biological Activity : Larger analogs like quizartinib demonstrate clinical efficacy by targeting kinases (e.g., FLT3 in leukemia), while smaller oxazole derivatives may serve as intermediates or antimicrobial agents .
Functional Group Additions and Hybrid Structures

Hybridization with other heterocycles or functional groups alters bioactivity:

  • 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine Hydrochloride : The benzoxazole-oxadiazole hybrid may improve DNA intercalation or antimicrobial activity .
Positional Isomerism and Electronic Effects
  • 1-(5-Aminoisoxazol-3-yl)propan-1-one (CAS 1367269-22-4): A ketone group replaces the hydroxyl, reducing polarity and possibly improving blood-brain barrier penetration .

Biological Activity

3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, including an oxazole ring and an amino group. These characteristics suggest potential biological activities that merit further investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies, case reports, and research data.

The chemical formula of this compound is C8H14N2O2C_8H_{14}N_2O_2 with a molecular weight of 170.21 g/mol. Its structure includes a hydroxyl group, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with target proteins, potentially modulating their activity. The oxazole ring may also contribute to the compound's ability to participate in π-stacking interactions, enhancing binding affinity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. In one study, it was found to inhibit the secretion of certain virulence factors in pathogenic bacteria at concentrations around 50 µM, suggesting a role in disrupting bacterial communication systems (quorum sensing) .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it showed significant inhibition of the Type III secretion system (T3SS) in Citrobacter rodentium, which is crucial for its pathogenicity. High concentrations (50 µM) resulted in approximately 50% inhibition of T3SS-mediated activities .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound exhibits biological activity against certain pathogens, it does not significantly affect mammalian cell viability at similar concentrations. This selectivity highlights its potential as a therapeutic agent with minimal side effects .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study Findings
Pendergrass et al., 2024Demonstrated inhibition of T3SS in C. rodentium at 50 µM concentration .
Hamidian et al., 2018Reported on the synthesis and characterization of related compounds with similar biological profiles .
BenchChem AnalysisDiscussed the synthetic routes and potential applications in biological research .

Comparative Analysis with Similar Compounds

When compared to structurally related compounds such as 3-(5-amino-1,2-oxazol-3-yl)propanoic acid and 4-(5-amino-1,2-oxazol-3-yl)phenol, this compound shows unique enzyme inhibition profiles and antimicrobial effectiveness. This uniqueness may be attributed to its specific structural features that enhance binding interactions with biological targets.

Q & A

Q. What are the optimal synthetic routes for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol?

The synthesis of oxazole-containing compounds typically involves multi-step strategies. For example, oxazole rings can be formed via cyclization reactions using nitriles and β-ketoesters, followed by functionalization. Protecting groups (e.g., tert-butyl carbamates) may be employed to stabilize reactive amines during synthesis . Post-synthetic purification often requires column chromatography and characterization via NMR and mass spectrometry (MS) to confirm structural integrity .

Q. Which analytical methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying the oxazole ring and branched alcohol moiety. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Purity assessment should combine HPLC with UV/Vis or evaporative light scattering detection (ELSD) .

Q. How can structural ambiguities in the oxazole moiety be resolved?

Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) provides definitive bond-length and angle data for the oxazole ring and adjacent substituents. Computational geometry optimization (DFT methods) can validate crystallographic results .

Advanced Research Questions

Q. What strategies mitigate contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts or IR absorption bands may arise from solvent effects, tautomerism, or dynamic conformational changes. Use solvent correction models (e.g., IEFPCM for DFT) and variable-temperature NMR to probe dynamic behavior. Cross-validate with solid-state IR or Raman spectroscopy .

Q. How can the biological activity of this compound be systematically evaluated?

Prioritize target-based assays (e.g., enzyme inhibition for kinases or oxidoreductases) given the oxazole ring's role in hydrogen bonding. Isoxazole derivatives often exhibit anti-inflammatory or anticancer activity; use cell viability assays (MTT) and flow cytometry to assess cytotoxicity . Pair with molecular docking (AutoDock Vina) to predict binding affinities to targets like JAK-STAT pathway proteins .

Q. What methodologies optimize regioselectivity in derivative synthesis?

Substituent placement on the oxazole ring influences reactivity. Use directed ortho-metalation (DoM) or transition-metal catalysis (e.g., Pd-mediated cross-coupling) to functionalize specific positions. Monitor reaction progress via in-situ FTIR or LC-MS to avoid side products .

Q. How can computational modeling enhance understanding of its reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict reaction pathways, such as nucleophilic attacks on the oxazole ring or oxidation of the alcohol group. Molecular dynamics (MD) simulations can model solvation effects and conformational stability .

Q. What advanced techniques validate non-covalent interactions in crystallography?

Charge-density analysis (Multipole Refinement) with high-resolution X-ray data (≤ 0.8 Å) identifies weak interactions (e.g., C–H···O) between the oxazole and solvent molecules. Pair with Hirshfeld surface analysis to map intermolecular contacts .

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